4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol
Overview
Description
4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol is a useful research compound. Its molecular formula is C21H19Cl2NO3 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0741989 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
One significant application of compounds similar to 4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol is in photodynamic therapy for cancer treatment. A study discusses a zinc phthalocyanine derivative with properties useful for this application. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Complex Formation with Lanthanides
Another application involves the formation of lanthanide complexes. The synthesis and characterization of N4O3 amine phenol and its lanthanide complexes provide insights into potential applications in materials science and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).
Potential for Microbial Carboxylation-Dehydroxylation
Microbial carboxylation-dehydroxylation of phenolic compounds, including those similar to the compound , highlights its potential use in environmental biotechnology. This process is crucial in the biodegradation of various organic pollutants (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Electronic and Spectroscopic Properties
Research focusing on the electronic and spectroscopic properties of similar compounds provides valuable information for developing new materials with specific optical and electronic characteristics. These properties are essential in fields like optoelectronics and sensor technology (Beytur & Avinca, 2021).
Antioxidant and Antibacterial Activities
Investigations into the antioxidant and antibacterial activities of phenol derivatives suggest potential applications in medicine and pharmacology. The ability of these compounds to inhibit bacterial growth and oxidative stress is crucial for developing new therapeutic agents (Sen, Efil, Bekdemir, & Dinçer, 2017).
Properties
IUPAC Name |
4-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3/c1-26-20-4-2-3-14(12-24-17-7-9-18(25)10-8-17)21(20)27-13-15-5-6-16(22)11-19(15)23/h2-11,24-25H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMUCREVVLMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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